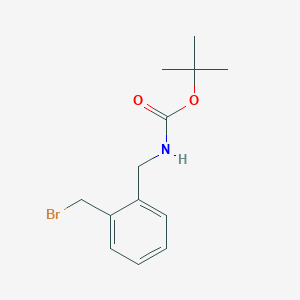

tert-Butyl 2-(bromomethyl)benzylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

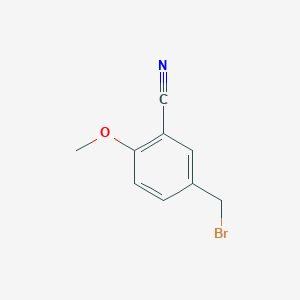

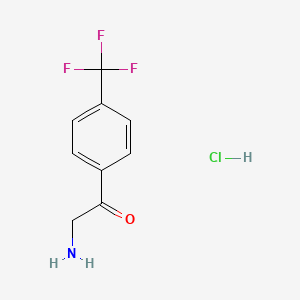

“tert-Butyl 2-(bromomethyl)benzylcarbamate” is a synthetic intermediate useful for pharmaceutical synthesis . It is an organic compound with the molecular formula C13H18BrNO2 .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-(bromomethyl)benzylcarbamate” is C13H18BrNO2 . The average mass is 300.191 Da and the monoisotopic mass is 299.052094 Da .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2-(bromomethyl)benzylcarbamate” is 300.19 g/mol . Other computed properties include a XLogP3-AA of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .Applications De Recherche Scientifique

Organic Synthesis

This compound is often used in organic synthesis due to its reactivity. The bromomethyl group can undergo various reactions, such as nucleophilic substitution, to form new bonds .

Precursor to Biologically Active Compounds

The compound has been used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in the pharmaceutical industry.

Antibacterial and Antibiofilm Agents

Research has shown that derivatives of this compound can be used in the development of advanced antibacterial and antibiofilm agents . These agents can potentially overcome bacterial membrane-related resistance mechanisms.

Peptidomimetic Synthesis

The compound has been used in the synthesis of cationic peptidomimetics . These peptidomimetics can effectively kill methicillin-resistant Staphylococcus aureus (MRSA) persisters, showing promise in combating antibiotic-resistant bacteria.

Material Science

In the field of material science, this compound can be used in the synthesis of polymers with unique properties .

Chromatography

The compound can be used in chromatography, a method used to separate mixtures and identify their components .

Orientations Futures

Mécanisme D'action

Target of Action

Tert-Butyl 2-(bromomethyl)benzylcarbamate, also known as 2-(Boc-aminomethyl)benzyl Bromide, is primarily used as a research compound

Mode of Action

It’s known that it’s used in the synthesis of other compounds, possibly acting as a protecting group or substituent to enhance stability or alter chemical activity .

Action Environment

It’s known that it should be stored under inert gas (nitrogen or argon) at 2-8°c .

Propriétés

IUPAC Name |

tert-butyl N-[[2-(bromomethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVKSBVKLOFUBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(bromomethyl)benzylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.